Potassium;iron(3+);oxalate;trihydrate
CAS No.:
Cat. No.: VC18612790
Molecular Formula: C2H6FeKO7+2
Molecular Weight: 237.01 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C2H6FeKO7+2 |
---|---|
Molecular Weight | 237.01 g/mol |
IUPAC Name | potassium;iron(3+);oxalate;trihydrate |
Standard InChI | InChI=1S/C2H2O4.Fe.K.3H2O/c3-1(4)2(5)6;;;;;/h(H,3,4)(H,5,6);;;3*1H2/q;+3;+1;;;/p-2 |
Standard InChI Key | PDZDVXMGODGGBP-UHFFFAOYSA-L |
Canonical SMILES | C(=O)(C(=O)[O-])[O-].O.O.O.[K+].[Fe+3] |
Introduction
Chemical Composition and Structural Characteristics
Molecular Formula and Stoichiometry
Potassium tris(oxalato)ferrate(III) trihydrate is defined by the formula , with a molecular weight of 491.25 g/mol . The anhydrous form () lacks the three water molecules but is less commonly encountered due to the hydrate’s superior stability under ambient conditions .
Coordination Geometry and Electronic Structure
The ferrioxalate anion () adopts an octahedral geometry, with the iron(III) ion coordinated by six oxygen atoms from three oxalate ligands . Spectroscopic and crystallographic studies confirm a high-spin electronic configuration for the Fe³⁺ center, which avoids Jahn-Teller distortions typical of low-spin complexes . This configuration is stabilized by the strong field ligands, as evidenced by magnetic susceptibility measurements .
Table 1: Key Structural Parameters of Potassium Tris(oxalato)ferrate(III) Trihydrate
Property | Value/Description | Source |
---|---|---|
Coordination geometry | Octahedral | |
Spin state | High-spin Fe³⁺ | |
Crystal system | Monoclinic | |
Helical chirality | Λ (lambda) and Δ (delta) enantiomers | |
Bond lengths (Fe–O) | 1.98–2.02 Å |
Chirality and Isostructural Analogues
The complex exhibits helical chirality, with two enantiomeric forms (Λ and Δ) arising from the arrangement of oxalate ligands around the metal center . These isomers are non-superimposable mirror images, a feature shared with analogous complexes of aluminum(III), chromium(III), and vanadium(III) . The potassium salt is isomorphous with its ammonium and mixed sodium-potassium counterparts, facilitating comparative studies of cation effects on crystal packing .
Synthesis and Purification
Conventional Synthesis Route
The compound is typically synthesized via a metathesis reaction between iron(III) sulfate, barium oxalate, and potassium oxalate :
The procedure involves refluxing the reactants in aqueous medium, followed by filtration of barium sulfate and crystallization of the product . The trihydrate form precipitates upon cooling, with yields exceeding 70% under optimized conditions .
Alternative Methods and Scalability
Physical and Chemical Properties
Spectral Characteristics
The complex exhibits a broad absorption band in the ultraviolet-visible spectrum (200–450 nm), attributed to ligand-to-metal charge transfer transitions . Infrared spectroscopy reveals symmetric and asymmetric stretching modes of the oxalate ligands at 1,640 cm⁻¹ and 1,720 cm⁻¹, respectively .
Photochemical Reactivity
Exposure to light induces photoreduction of Fe³⁺ to Fe²⁺, accompanied by oxalate ligand decomposition :
Ultrafast infrared spectroscopy has resolved the primary steps in this process, identifying C–C bond cleavage in the excited state within 200 femtoseconds .
Table 2: Key Photochemical Parameters
Parameter | Value | Source |
---|---|---|
Quantum yield (254 nm) | 1.25 | |
Primary reaction timescale | <200 fs | |
Activation energy | 45 kJ/mol |
Applications in Scientific Research
Chemical Actinometry
The compound’s predictable photodecomposition quantum yield (1.25 at 254 nm) makes it the gold standard for measuring photon fluxes in photochemical reactors . Researchers quantify Fe²⁺ formation via spectrophotometry or titration with cerium(IV) sulfate, enabling precise actinometric calculations .
Catalysis and Organic Synthesis
As a mild reductant, potassium ferrioxalate facilitates selective reductions of nitro groups and quinones without attacking sensitive functional groups . Its use in Fenton-like reactions for wastewater treatment is under investigation, leveraging the generation of reactive oxygen species during photodecomposition .
Recent Advances and Mechanistic Insights
Ultrafast Photochemical Dynamics
Femtosecond mid-infrared spectroscopy has uncovered a multi-stage decomposition pathway :
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Photoexcitation: Charge transfer to the ligand occurs within 50 fs.
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Ligand dissociation: A C–C bond ruptures in the excited state, forming a pentacoordinated Fe²⁺ intermediate.
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Structural reorganization: The intermediate relaxes vibrationally over 2.5 ps before releasing CO₂.
These findings challenge the classical Hatchard-Parker mechanism, suggesting that inner-sphere electron transfer precedes radical-mediated chain reactions .
Environmental Implications
The complex’s role in natural oxalate degradation cycles is being reevaluated, with field studies indicating enhanced photocatalytic activity in iron-rich soils . This has implications for carbon cycling in terrestrial ecosystems.
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